1-Aminonaphthalene-8-carbonyl chloride
Description
1-Aminonaphthalene-8-carbonyl chloride is a naphthalene derivative featuring an amino (-NH₂) group at position 1 and a carbonyl chloride (-COCl) group at position 8. Its synthesis typically involves converting naphthalene-1-carboxylic acid to naphthalene-1-carbonyl chloride using thionyl chloride (SOCl₂), followed by functionalization to introduce the amino group . The compound’s reactivity stems from the electron-withdrawing carbonyl chloride and electron-donating amino groups, enabling diverse applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
8-aminonaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO/c12-11(14)8-5-1-3-7-4-2-6-9(13)10(7)8/h1-6H,13H2 |
InChI Key |
HZOAHCBBNQMYMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 8-Cyannaphthalene-1-Sulfonic Acid
The process begins with the sulfonation of naphthalene at position 1 using concentrated sulfuric acid at 35–45°C, yielding 1-naphthalenesulfonic acid. Subsequent cyanation at position 8 is achieved via a nucleophilic aromatic substitution reaction, where a cyanide group replaces a leaving group (e.g., halogen) activated by the electron-withdrawing sulfonic acid moiety. While the exact cyanation conditions are not detailed in the cited patent, analogous reactions typically employ CuCN or KCN under Ullmann-type conditions.
Alkaline Hydrolysis to 1-Aminonaphthalene-8-Carboxylic Acid
Treatment of 8-cyannaphthalene-1-sulfonic acid with concentrated aqueous NaOH or KOH at elevated temperatures (160–180°C) facilitates simultaneous hydrolysis of the cyano group to a carboxylic acid and the sulfonic acid group to an amine. This one-pot transformation proceeds via intermediate isocyanate formation, followed by rearrangement and hydrolysis:
Conversion to Acid Chloride
The carboxylic acid is then treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux to yield the target compound:
Key Advantages :
-
High functional group compatibility due to the stability of the sulfonic acid group during cyanation.
-
The process minimizes waste by recycling sulfur oxides generated during sulfonation.
Challenges :
-
Limited regiochemical control during the initial sulfonation step, which may produce positional isomers.
-
Requires handling of toxic cyanide reagents.
Directed ortho-Metalation and Carboxylation Strategy
Synthesis of 1-Nitronaphthalene
Nitration of naphthalene at position 1 is achieved using a mixture of nitric and sulfuric acids, leveraging the meta-directing effect of the nitro group to favor substitution at the peri position in subsequent steps.
Directed Metalation at Position 8
The nitro group at position 1 directs deprotonation at position 8 using a strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). This step is critical for achieving regioselectivity, as demonstrated in analogous naphthalene derivatizations:
Carboxylation and Reduction
Quenching the lithiated intermediate with dry ice (CO₂) introduces a carboxylic acid group at position 8. Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:
Acid Chloride Formation
The carboxylic acid is converted to the acid chloride using standard reagents:
Key Advantages :
Challenges :
-
Sensitivity of the lithiated intermediate to moisture and oxygen.
-
Multi-step synthesis reduces overall yield.
Bromination-Nitration Sequence Adapted from Aromatic Protection Strategies
Bromination of 1-Naphthoic Acid
Building on methods developed for protected naphthoyl chlorides, 1-naphthoic acid is brominated at position 5 using Br₂ in acetic acid. This blocks undesired nitration at the meta position relative to the carboxylic acid group:
Nitration at Position 8
Nitration with fuming HNO₃ in H₂SO₄ introduces a nitro group at position 8, directed by the electron-withdrawing carboxylic acid group:
Functional Group Interconversion
The nitro group is reduced to an amine using H₂/Pd-C, and the carboxylic acid is converted to the acid chloride:
Key Advantages :
-
High predictability in substitution patterns due to blocking groups.
-
Applicable to large-scale synthesis.
Challenges :
-
Requires removal of the bromine substituent for applications demanding unsubstituted naphthalene frameworks.
-
Lower atom economy compared to other methods.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-8-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1-aminonaphthalene-8-aldehyde or 1-aminonaphthalene-8-alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the amino group to a nitro group or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed:
Amides, Esters, Thioesters: Formed through substitution reactions
Aldehydes, Alcohols: Formed through reduction reactions
Nitro Compounds: Formed through oxidation reactions
Scientific Research Applications
1-Aminonaphthalene-8-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-8-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Aminonaphthalene-8-carbonyl chloride with two structurally related naphthalene derivatives: 8-Chloro-1-methylnaphthalene () and 1-Nitronaphthalene ().
Reactivity and Functional Utility
- Nucleophilic Reactivity: The carbonyl chloride group in 1-Aminonaphthalene-8-carbonyl chloride facilitates reactions with amines to form amides (e.g., carboxanilides) . In contrast, 1-Nitronaphthalene’s nitro group directs electrophilic substitution to meta positions, limiting its versatility .
- Electronic Effects: The amino group in the target compound activates the naphthalene ring for electrophilic substitution, whereas the nitro group in 1-Nitronaphthalene deactivates the ring .
- Thermal Stability : Carbonyl chlorides are generally moisture-sensitive and require anhydrous conditions, whereas nitroaromatics like 1-Nitronaphthalene are more stable but pose explosion risks under extreme conditions .
Physicochemical Properties
- Solubility: 1-Aminonaphthalene-8-carbonyl chloride is likely polar due to -COCl and -NH₂ groups, enhancing solubility in polar aprotic solvents. 8-Chloro-1-methylnaphthalene’s higher XLogP3 (4.2) indicates lipophilicity, favoring organic solvents .
- Melting Point : Naphthalene-1-carbonyl chloride (a precursor) has a melting point of 18–19°C , while 1-Nitronaphthalene is a solid at room temperature (mp ~53–55°C) .
Toxicity and Handling
- 1-Aminonaphthalene-8-carbonyl Chloride: Expected to be corrosive due to the -COCl group; requires handling under inert atmospheres.
- 8-Chloro-1-methylnaphthalene: Limited toxicity data, but halogenated aromatics often require careful disposal due to environmental persistence .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-aminonaphthalene-8-carbonyl chloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves coupling 1-aminonaphthalene derivatives with chlorinating agents (e.g., thionyl chloride or oxalyl chloride). For example, analogous syntheses of naphthalene carbonyl chlorides utilize ethanol as a solvent with sodium carbonate to control pH and minimize side reactions . Optimization includes temperature control (e.g., 20°C for stability) and stoichiometric adjustments of chlorinating agents. Purification via recrystallization or column chromatography (using silica gel and dichloromethane/hexane eluents) is recommended to isolate the product .
Q. How can researchers confirm the structural integrity of 1-aminonaphthalene-8-carbonyl chloride post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify aromatic proton environments and carbonyl chloride signals (e.g., carbonyl carbon at ~170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~240–256 g/mol based on analogous compounds) .
- FT-IR : Peaks at ~1750 cm (C=O stretch) and ~750 cm (C-Cl stretch) .
Advanced Research Questions
Q. What strategies mitigate side reactions during derivatization of 1-aminonaphthalene-8-carbonyl chloride?
- Methodological Answer : The amine and carbonyl chloride groups are highly reactive. Strategies include:
- Protection-Deprotection : Temporarily protect the amine with tert-butoxycarbonyl (Boc) groups before functionalizing the carbonyl chloride .
- Low-Temperature Reactions : Conduct acylations or nucleophilic substitutions at 0–5°C to reduce hydrolysis or unwanted cross-reactivity .
- Inert Atmosphere : Use argon/nitrogen to prevent moisture-induced degradation .
Q. How can computational modeling predict the reactivity of 1-aminonaphthalene-8-carbonyl chloride in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electron affinity, frontier molecular orbitals, and thermodynamic stability. For example, studies on naphthalene derivatives show that electron-withdrawing groups (e.g., -COCl) lower LUMO energy, enhancing electrophilicity . Software like Gaussian or ORCA can simulate reaction pathways and transition states .
Q. How should researchers address discrepancies in toxicity data for naphthalene-based compounds?
- Methodological Answer : Contradictions may arise from varying assay conditions (e.g., in vitro vs. in vivo). Standardize testing using:
- Ames Test : Assess mutagenicity with TA98 strains (sensitive to aromatic amines) .
- Hepatocyte Assays : Compare metabolic activation pathways (e.g., CYP450 enzymes) to evaluate species-specific toxicity .
- Control for Impurities : Use HPLC to ensure >98% purity, as contaminants like methylnaphthalenes can skew results .
Q. What advanced techniques characterize crystalline aggregates formed by 1-aminonaphthalene-8-carbonyl chloride derivatives?
- Methodological Answer : X-ray crystallography is critical for resolving π-π stacking or hydrogen-bonding patterns. For example, face-to-face dimeric aggregates in naphthalene derivatives are resolved using synchrotron radiation (λ = 0.710–1.541 Å) and refined via SHELXL . Pair with Differential Scanning Calorimetry (DSC) to analyze thermal stability and phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
